1-Methylindoline

Description

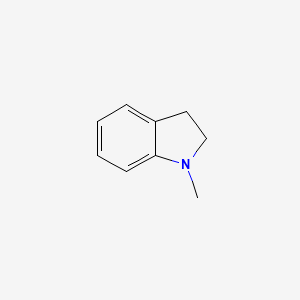

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXFHJQGIIJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237064 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88475-55-2 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylindoline: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1-methylindoline, a heterocyclic organic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical and physical properties, molecular structure, synthesis, and key applications, supported by experimental data and established scientific literature.

Introduction to this compound

This compound, also known as N-methylindoline, is characterized by a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring, with a methyl group attached to the nitrogen atom.[1] Its formal IUPAC name is 1-methyl-2,3-dihydro-1H-indole.[2][3] This compound serves as a crucial building block in the synthesis of more complex molecules and has been investigated for its potential pharmacological activities.[1]

| Identifier | Value |

| CAS Number | 824-21-5[4] |

| Molecular Formula | C₉H₁₁N[2] |

| Molecular Weight | 133.19 g/mol [2] |

| PubChem CID | 55830[2] |

Molecular Structure and Spectroscopic Profile

The structure of this compound features a saturated five-membered ring fused to an aromatic benzene ring. This configuration imparts specific chemical reactivity and physical properties to the molecule.

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Boiling Point | 223.6 °C at 760 mmHg | [2][4] |

| Density | 1.027 g/cm³ | [2][4] |

| Flash Point | 80.9 °C | [2][4] |

| Appearance | Light yellow to yellow liquid | [7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [6][7] |

| Purity | Typically >95.0% (GC) |

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. These methods often involve the modification of indole or indoline precursors.

Synthetic Pathways

Common synthetic strategies include:

-

N-Alkylation of Indoline: The most direct method involves the alkylation of indoline with a methylating agent.

-

Reduction of 1-Methylindole: The corresponding unsaturated compound, 1-methylindole, can be reduced to yield this compound.

-

Friedel-Crafts Reactions: Indole derivatives can undergo Friedel-Crafts acylation as a step towards more complex structures, which can then be modified to form this compound derivatives.[1]

-

Suzuki-Miyaura Cross-Coupling: This method is useful for the arylation of 1-methylindoles, demonstrating a versatile approach to functionalized indole structures.[1]

-

Lithiation Reactions: Selective lithiation can be used to introduce substituents at specific positions on the indole ring, which can then be further manipulated.[1]

Example Synthetic Protocol: N-Methylation of Indole followed by Reduction

This two-step process provides a reliable method for the synthesis of this compound.

Caption: Two-step synthesis of this compound.

Step-by-Step Methodology:

-

N-Methylation of Indole:

-

Dissolve indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen.

-

After the evolution of hydrogen gas ceases, add methyl iodide (MeI) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude 1-methylindole by column chromatography or distillation.

-

-

Reduction of 1-Methylindole:

-

Dissolve the purified 1-methylindole in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent such as sodium borohydride (NaBH₄) in portions or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Work up the reaction mixture accordingly (e.g., acidify and then basify for NaBH₄ reduction, or filter the catalyst for hydrogenation).

-

Extract the product, dry the organic phase, and remove the solvent to yield this compound.

-

Further purification can be achieved by distillation under reduced pressure.

-

Reactivity and Applications

This compound's structure, an aromatic amine derivative, dictates its reactivity.[1] The nitrogen atom's lone pair of electrons can participate in various reactions, and the aromatic ring is susceptible to electrophilic substitution.

Key Reactions

-

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The N-methylindoline moiety generally directs incoming electrophiles to the para position (position 5) relative to the nitrogen.

-

Oxidation: The indoline ring can be oxidized to the corresponding indole or oxindole derivatives under specific conditions.

-

N-Dealkylation: The methyl group on the nitrogen can be removed under certain reaction conditions, though this is often challenging.

Applications in Drug Discovery and Organic Synthesis

This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries.[8]

-

Pharmaceutical Scaffolds: The indoline core is a common motif in many biologically active compounds. This compound serves as a starting material for synthesizing molecules with potential anti-inflammatory and anticancer properties.[1] For instance, it is a key intermediate in the synthesis of Osimertinib, a targeted therapy for non-small cell lung cancer.[9]

-

Research Chemical: It is widely used in medicinal chemistry to explore structure-activity relationships (SAR) of new drug candidates.[9]

-

Synthesis of Dyes and Functional Materials: The chromophoric properties of the indole system make its derivatives, including those of this compound, useful in the development of dyes and other functional materials.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][10]

Hazard Statements:

-

H227: Combustible liquid.[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly closed.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of important applications, particularly in the synthesis of pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development. This guide has provided a detailed technical overview to support scientists and professionals in their work with this valuable chemical intermediate.

References

- 1. Buy this compound (EVT-3160075) | 824-21-5 [evitachem.com]

- 2. americanelements.com [americanelements.com]

- 3. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 824-21-5|this compound|BLD Pharm [bldpharm.com]

- 7. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

Physical properties of 1-Methylindoline (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1-Methylindoline

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 824-21-5), a heterocyclic amine with the molecular formula C₉H₁₁N, is a key structural motif and building block in medicinal chemistry and materials science.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyes. For professionals in drug development and chemical synthesis, a precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for predictable and reproducible outcomes in purification, reaction scale-up, and formulation.

This guide provides a detailed examination of two core physical properties of this compound: its boiling point and density. Moving beyond a simple recitation of values, we will delve into the causality behind the selection of experimental protocols, grounding our discussion in the principles of scientific integrity and self-validating methodologies essential for rigorous research.

Boiling Point of this compound

The boiling point is a critical parameter for the purification of this compound, primarily through distillation. It dictates the thermal conditions required to achieve phase transition from liquid to gas at a given pressure, directly informing the design of separation processes and the selection of appropriate reaction temperatures to avoid solvent loss.

Reported Boiling Point Data

The boiling point of a substance is highly dependent on the ambient pressure. Therefore, it is crucial to report the pressure at which the measurement was taken. Below is a summary of the reported values for this compound.

| Boiling Point | Pressure | Source(s) |

| 223.6 °C | 760 mmHg | [2],[1] |

| 100-102 °C | 14 Torr | [3] |

Experimental Determination of Boiling Point

Expertise & Experience: Method Selection

For research-scale quantities, where sample conservation is paramount, a micro-boiling point determination method is superior to a full-scale distillation which requires a significantly larger volume of material.[4][5] The micro-reflux technique, detailed below, is an elegant and efficient method that provides high accuracy with as little as 0.5 mL of the sample. This method relies on observing the temperature at which the vapor of the boiling liquid is in equilibrium with the liquid phase itself, a true measure of the boiling point.[4]

Trustworthiness: A Self-Validating Protocol

The protocol's trustworthiness is established by observing a stable reflux ring and a constant temperature reading on the thermometer. This stability indicates that the system has reached equilibrium and the thermometer is accurately measuring the vapor temperature, not the temperature of the heating source or superheated liquid.

Experimental Protocol: Micro-Reflux Method

-

Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar into a 150 mm test tube.

-

Apparatus Setup: Clamp the test tube securely in a heating block situated on a hot plate stirrer.

-

Thermometer Placement: Position a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid. This placement is critical to ensure the thermometer measures the temperature of the vapor, not the liquid itself.[4]

-

Heating and Observation: Turn on the stirrer to ensure smooth boiling and prevent bumping. Begin heating the block gently.

-

Equilibrium Identification: Observe the formation of a "reflux ring," which is a visible ring of condensing vapor on the inner wall of the test tube. Adjust the heating rate so this ring is stable and level with the thermometer bulb.[4]

-

Data Recording: Once the liquid is gently refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature as the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the measured pressure deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.

Mandatory Visualization: Boiling Point Determination Workflow

Caption: Workflow for micro-scale boiling point determination.

Density of this compound

Density (ρ), the mass of a substance per unit volume, is a fundamental physical property used in converting mass to volume, preparing solutions of specific concentrations, and assessing material purity.

Reported Density Data

The density of liquids is temperature-dependent; however, the temperature for the reported values of this compound is often not specified in basic chemical catalogs. For high-precision work, it is imperative to measure density at a controlled and reported temperature.

| Density | Conditions | Source(s) |

| 1.027 g/cm³ | Not specified | [2],[1] |

| 1.027 ± 0.06 g/cm³ | Predicted | [6],[3] |

Experimental Determination of Density

Expertise & Experience: Method Selection

While density can be approximated by simply dividing the mass of a liquid by its volume as measured in a graduated cylinder, this method suffers from low precision due to the poor accuracy of the volume measurement.[7] For scientific research, the use of a pycnometer, or density bottle, is the standard. This specialized glassware is calibrated to hold a highly precise and reproducible volume, thereby significantly increasing the accuracy of the density determination.

Trustworthiness: A Self-Validating Protocol

The protocol's integrity is ensured through a two-stage process. First, the pycnometer is calibrated using a liquid of well-known density, typically deionized water, at a specific temperature.[8] This step validates the exact volume of the pycnometer under the experimental conditions. Second, the measurement is repeated with the sample (this compound) under the identical temperature conditions, ensuring a reliable and accurate determination.

Experimental Protocol: Pycnometer Method

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[7]

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath (e.g., 20 °C) until it reaches thermal equilibrium. Ensure the pycnometer is completely full, with no air bubbles, and dry the exterior.

-

Mass of Pycnometer with Water: Weigh the water-filled pycnometer (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound and allow it to equilibrate to the same temperature in the water bath.

-

Mass of Pycnometer with Sample: Dry the exterior and weigh the this compound-filled pycnometer (m₃).[7]

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / V

-

Mandatory Visualization: Density Determination Workflow

Caption: Workflow for high-precision density determination using a pycnometer.

Conclusion

The accurate determination of boiling point and density is fundamental to the successful application of this compound in scientific research and development. The reported values of 223.6 °C (at 760 mmHg) and 1.027 g/cm³ serve as essential reference points. However, as emphasized in this guide, the ability to independently verify these properties through robust, self-validating experimental protocols is the hallmark of rigorous scientific practice. By understanding the principles behind method selection and execution, researchers can ensure the quality and reliability of their work, leading to more consistent and scalable results.

References

- 1. americanelements.com [americanelements.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 824-21-5 [amp.chemicalbook.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Strategic Synthesis of 1-Methylindoline from 2-Methylindoline

Abstract: This technical guide provides an in-depth analysis of the synthetic methodologies for the N-methylation of 2-methylindoline to yield 1-methylindoline, a valuable heterocyclic building block in medicinal chemistry and materials science. We dissect the mechanistic underpinnings, operational parameters, and comparative advantages of key synthetic strategies, including the classical Eschweiler-Clarke reaction and modern direct alkylation techniques. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights and detailed, self-validating protocols to guide experimental design and execution.

Introduction and Strategic Overview

This compound serves as a crucial scaffold in the synthesis of various biologically active compounds and functional materials.[1] Its structural core, featuring a methylated nitrogen within the indoline ring system, imparts specific physicochemical properties that are often leveraged in drug design to modulate target binding, solubility, and metabolic stability. The synthesis of this target molecule from the readily available precursor, 2-methylindoline, is a fundamental N-alkylation transformation.

The primary strategic consideration in this synthesis is the selective methylation of the secondary amine nitrogen of the indoline ring. This guide will explore two principal pathways to achieve this transformation:

-

Reductive Amination: A classical, robust, and high-yield approach that utilizes formaldehyde as the methyl source in a reductive environment.

-

Direct N-Alkylation: A direct substitution pathway using various methylating agents, ranging from highly reactive traditional reagents to more environmentally benign modern alternatives.

The choice of method depends on factors such as scale, available reagents, safety constraints, and desired purity profile. This guide will provide the necessary technical detail to make an informed decision.

Core Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a cornerstone of amine methylation, offering an efficient and reliable one-pot procedure that avoids the common pitfall of over-alkylation to form quaternary ammonium salts.[2][3] This inherent selectivity makes it exceptionally well-suited for the synthesis of this compound from 2-methylindoline.

Principle and Mechanistic Rationale

The reaction proceeds via reductive amination, employing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] The mechanism involves two key stages:

-

Iminium Ion Formation: The nucleophilic nitrogen of 2-methylindoline attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate subsequently dehydrates under the acidic conditions provided by formic acid to generate a highly reactive electrophilic iminium ion.

-

Hydride Transfer: Formic acid then serves as a hydride donor, transferring a hydride ion to the iminium ion. This reduction step is irreversible due to the concomitant formation and release of carbon dioxide gas, which drives the reaction to completion.[2]

This process ensures that only the tertiary amine is formed, as the resulting this compound lacks the N-H proton required to initiate the formation of another iminium ion.[2]

Mechanistic Diagram: Eschweiler-Clarke Methylation

Caption: Mechanism of this compound synthesis via the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and straightforward purification.

Materials:

-

2-Methylindoline (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.5 eq)

-

Formic Acid (98-100%, 2.5 eq)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylindoline (1.0 eq).

-

Add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 eq). Causality: Using an excess of both reagents ensures the reaction proceeds to completion and compensates for the water content in the formaldehyde solution.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature. Carefully basify the solution to a pH > 11 by the slow addition of 10 M NaOH solution while cooling in an ice bath. Causality: This step neutralizes the formic acid and deprotonates the amine product, rendering it soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

| Parameter | Value | Rationale |

| Reactant Ratio | 1 : 2.5 : 2.5 | Ensures complete methylation and drives equilibrium. |

| (2-Me-indoline:HCHO:HCOOH) | ||

| Temperature | 80-90 °C | Provides sufficient thermal energy for iminium formation and reduction. |

| Reaction Time | 4-6 hours | Typical duration for complete conversion, subject to monitoring. |

| Expected Yield | >85% | High efficiency is characteristic of this reaction.[4] |

| Purification Method | Vacuum Distillation | Suitable for thermally stable liquids, separates from non-volatile impurities. |

Alternative Strategy: Direct N-Alkylation

Direct alkylation offers a more straightforward, albeit sometimes less selective or safe, alternative. The choice of methylating agent is critical and dictates the reaction conditions and safety protocols.

Using Traditional, High-Reactivity Agents

Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are powerful electrophiles that readily methylate secondary amines.[5][6]

-

Principle: The reaction is a direct SN2 substitution where the lone pair of the indoline nitrogen attacks the methyl group, displacing a halide or sulfate leaving group. A base is required to deprotonate the nitrogen, increasing its nucleophilicity.

-

Causality & Trustworthiness: While highly effective, these reagents are toxic and carcinogenic.[5][7] Their use requires strict safety measures, including operation within a fume hood and appropriate personal protective equipment. The potential for over-alkylation to the quaternary salt exists if conditions are not carefully controlled.

A Greener, Safer Alternative: Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent due to its low toxicity and biodegradable nature.[5][8]

-

Principle: DMC is less reactive than MeI or DMS and typically requires higher temperatures (reflux in a high-boiling solvent like DMF) and a base (e.g., K₂CO₃) to proceed efficiently.[5] The reaction can be slower, but it offers a significantly improved safety profile, making it suitable for larger-scale industrial applications.[8]

-

Authoritative Grounding: Research has demonstrated that DMC can be used for the N-methylation of various indoles and related heterocycles in high yields, often exceeding 90%.[5]

Comparative Data for Direct Alkylation Methods

| Methylating Agent | Base | Solvent | Temperature | Key Considerations |

| Methyl Iodide (MeI) | K₂CO₃, NaH | Acetone, DMF | Room Temp - 50 °C | Highly toxic, volatile, risk of over-alkylation.[6] |

| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | THF, Dioxane | Room Temp - 60 °C | Highly toxic, corrosive, risk of over-alkylation.[5] |

| Dimethyl Carbonate (DMC) | K₂CO₃, DBU | DMF | 130-150 °C | Low toxicity, requires high temperatures, slower reaction.[5][8] |

General Experimental Workflow and Characterization

A robust synthetic process is not complete without a well-defined workflow for purification and product validation.

Overall Synthesis and Purification Workflow

Caption: Standard workflow from reaction setup to final product analysis.

Product Characterization

Confirmation of the final product, this compound, should be performed using standard analytical techniques:

-

¹H NMR: The appearance of a singlet corresponding to the N-CH₃ group (typically around 2.7-2.9 ppm) and the disappearance of the N-H proton signal from the starting material are key indicators.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of this compound (C₉H₁₁N, MW: 133.19 g/mol ).[9]

-

Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically ~3400 cm⁻¹) from the 2-methylindoline spectrum confirms successful N-methylation.

Conclusion

The synthesis of this compound from 2-methylindoline can be accomplished through several effective routes. The Eschweiler-Clarke reaction stands out as a highly reliable, selective, and scalable method that avoids common side reactions and uses inexpensive reagents. For direct alkylation, dimethyl carbonate (DMC) represents a superior choice from a safety and environmental perspective, despite requiring more forcing conditions than traditional toxic reagents like methyl iodide and dimethyl sulfate. The selection of the optimal synthetic pathway should be guided by a careful assessment of laboratory capabilities, safety protocols, scale, and environmental impact considerations.

References

- 1. Buy this compound (EVT-3160075) | 824-21-5 [evitachem.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to 1-Methylindoline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindoline, also known as N-methylindoline, is a heterocyclic amine that serves as a pivotal structural motif in medicinal chemistry and materials science. As the saturated analog of the aromatic 1-methylindole, its distinct three-dimensional conformation and chemical properties make it a valuable building block for designing complex molecular architectures. This guide provides an in-depth examination of this compound, covering its fundamental chemical identity, physicochemical properties, synthetic methodologies, and key applications. By synthesizing data from established chemical literature and supplier documentation, this document aims to be an essential resource for professionals leveraging this compound in their research and development endeavors.

Compound Identification and Molecular Structure

This compound is structurally defined by a benzene ring fused to a five-membered nitrogen-containing ring, where the nitrogen atom is substituted with a methyl group and the C2-C3 bond is saturated. This saturation imparts a non-planar geometry, distinguishing it from its aromatic counterpart, 1-methylindole.

Caption: Molecular Structure of this compound.

The core chemical and identifying information for this compound is summarized in the table below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | [1][2][3][4] |

| Molecular Weight | 133.19 g/mol | [1][3][5] |

| IUPAC Name | 1-methyl-2,3-dihydroindole | [1][3] |

| CAS Number | 824-21-5 | [1][4][5] |

| Synonyms | N-Methylindoline, 1-Methyl-2,3-dihydro-1H-indole | [1][3][4] |

| PubChem CID | 55830 | [1][3] |

| InChIKey | FIRXFHJQGIIJDB-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and application in various reaction conditions. It exists as a liquid with a characteristic odor.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow liquid | [5] |

| Boiling Point | 223.6 °C at 760 mmHg 100-102 °C at 14 Torr | [1][4][5] |

| Density | 1.027 g/cm³ | [1][4] |

| Flash Point | 80.9 °C | [1][4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5][6] |

Synthesis and Purification

Synthetic Strategy: Direct N-Alkylation

A robust and common method for the synthesis of this compound is the direct N-methylation of indoline. This approach is favored for its high efficiency and the commercial availability of the indoline precursor. The reaction involves the deprotonation of the secondary amine of indoline with a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.

Expert Insight: The choice of base and solvent is crucial. A non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is ideal to prevent side reactions. The use of a phase-transfer catalyst can also be effective in biphasic systems.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: N-Methylation of Indoline

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

-

Substrate Addition: Slowly add indoline (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise, keeping the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until no further gas evolution is observed.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a light-yellow oil.[1][4][5]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of starting material and over-alkylated quaternary ammonium salts.

Spectroscopic Characterization (Predicted)

While direct experimental spectra are best obtained on a specific sample, the expected NMR signals for this compound can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons: Four distinct signals are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the four protons on the benzene ring. Their multiplicities will depend on their coupling relationships (e.g., doublets, triplets).

-

Aliphatic Protons (C2 & C3): Two signals, each integrating to 2H, are expected for the methylene groups of the five-membered ring. These will likely appear as triplets around ~3.0-3.5 ppm due to vicinal coupling with each other.

-

N-Methyl Protons: A sharp singlet integrating to 3H is expected for the N-CH₃ group, typically appearing upfield around ~2.7-3.0 ppm.

-

-

¹³C NMR:

-

Nine distinct signals are expected.

-

Aromatic Carbons: Six signals in the aromatic region (~110-155 ppm).

-

Aliphatic Carbons: Two signals for the C2 and C3 carbons in the aliphatic region (~30-60 ppm).

-

N-Methyl Carbon: One signal for the N-CH₃ carbon, typically in the range of ~35-45 ppm.

-

Reactivity and Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists due to its unique combination of an aromatic system and a saturated, N-alkylated heterocyclic ring.

Core Reactivity

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by the electron-donating nature of the fused amine ring system, typically favoring the 5- and 7-positions.

-

Tertiary Amine: The nitrogen atom is basic and can be protonated or quaternized. Its lone pair influences the electron density of the aromatic ring.

Role as a Bioisostere and Scaffold

In drug design, replacing an aromatic ring system (like indole) with its saturated counterpart (indoline) is a common strategy to modulate physicochemical properties. This substitution can:

-

Increase Three-Dimensionality: Moving from a flat indole to a puckered indoline scaffold can improve binding affinity by allowing for better shape complementarity with a protein's active site.

-

Improve Solubility: Saturated heterocycles are often more soluble in aqueous media than their aromatic analogs.

-

Alter Metabolic Profile: Saturation of the C2-C3 bond removes a potential site of oxidative metabolism, which can improve the compound's pharmacokinetic profile.

Caption: this compound as a versatile scaffold for drug discovery.

While direct applications for this compound are specific to proprietary development programs, its close analog, 1-methylindole, is a known reactant for preparing pharmaceutically active compounds, including non-receptor tyrosine kinase (Src kinase) inhibitors and PET agents for imaging protein kinase C and glycogen synthase kinase-3.[7] The indoline core is a privileged structure found in numerous FDA-approved drugs, and N-methylation is a key step in optimizing lead compounds.

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store locked up.[8] Recommended storage is at 2-8°C.[5][6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, remove the person to fresh air.[8]

-

References

- 1. americanelements.com [americanelements.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]

- 6. 824-21-5|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Methylindole = 97 603-76-9 [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

Spectroscopic Data for 1-Methylindoline: An In-depth Technical Guide

Introduction

1-Methylindoline, a heterocyclic amine, serves as a crucial structural motif in a variety of biologically active compounds and functional materials. Its unique electronic and conformational properties make it a valuable building block for drug development professionals and researchers in medicinal and materials chemistry. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in complex molecular architectures. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights from a field-proven perspective to aid researchers in their scientific endeavors.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, comprising a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group on the nitrogen atom, dictates its characteristic spectroscopic signatures. The dihydro nature of the pyrrole ring, in contrast to its aromatic counterpart indole, introduces aliphatic protons and carbons, which are clearly distinguishable in NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the N-methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | Multiplet | 2H | Aromatic (H-5, H-6) |

| ~6.6-6.7 | Multiplet | 2H | Aromatic (H-4, H-7) |

| ~3.3 | Triplet | 2H | Aliphatic (H-2) |

| ~2.9 | Triplet | 2H | Aliphatic (H-3) |

| ~2.7 | Singlet | 3H | N-Methyl (N-CH₃) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation and Experimental Causality:

The aromatic protons resonate in the downfield region (~6.6-7.2 ppm) due to the deshielding effect of the ring current. Their multiplet patterns arise from spin-spin coupling with neighboring aromatic protons. The protons on the aliphatic portion of the five-membered ring (H-2 and H-3) appear as triplets in the upfield region (~2.9-3.3 ppm) due to coupling with each other. The singlet at approximately 2.7 ppm is characteristic of the three equivalent protons of the N-methyl group, which have no adjacent protons to couple with. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for non-polar to moderately polar analytes like this compound, as it provides a clear spectral window and is cost-effective.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Aromatic (C-7a) |

| ~127-130 | Aromatic (C-4, C-5, C-6, C-3a) |

| ~106-118 | Aromatic (C-7) |

| ~55 | Aliphatic (C-2) |

| ~35 | N-Methyl (N-CH₃) |

| ~29 | Aliphatic (C-3) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation and Experimental Causality:

The aromatic carbons exhibit signals in the downfield region (~106-152 ppm). The quaternary carbons (C-3a and C-7a) typically show lower intensity peaks. The aliphatic carbons of the indoline ring (C-2 and C-3) and the N-methyl carbon resonate in the upfield region. The chemical shift of C-2 is further downfield than C-3 due to its proximity to the electronegative nitrogen atom. Proton-decoupled ¹³C NMR is the standard experiment performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, C=C bonds of the aromatic ring, and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1350-1250 | Medium-Strong | Aromatic C-N Stretch |

Note: Frequencies are approximate.

Interpretation and Experimental Causality:

The presence of both aromatic and aliphatic C-H stretching vibrations is a key feature, distinguishing it from fully aromatic or fully saturated compounds. The aromatic C=C stretching bands confirm the presence of the benzene ring. The C-N stretching vibration of the aromatic amine is also a prominent feature.[1][2][3] For liquid samples like this compound, the simplest and most common sampling technique is to place a thin film of the neat liquid between two salt plates (NaCl or KBr), which are transparent to IR radiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 133 | High | Molecular Ion [M]⁺ |

| 132 | High | [M-H]⁺ |

| 118 | Moderate | [M-CH₃]⁺ |

Note: Fragmentation patterns can vary based on the ionization method and energy.

Interpretation and Experimental Causality:

The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a prominent molecular ion peak at an m/z of 133, corresponding to its molecular weight.[4] A significant peak at m/z 132 is due to the loss of a hydrogen atom, a common fragmentation pathway for cyclic amines.[5] The fragment at m/z 118 arises from the loss of the N-methyl group. The choice of EI as an ionization method is standard for volatile and thermally stable small molecules, as it reliably produces a characteristic and reproducible fragmentation pattern.[6][7]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8]

-

Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound liquid onto one KBr or NaCl salt plate and gently place a second plate on top to create a thin film.[9]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).

-

Sample Spectrum: Place the prepared salt plates in the instrument's sample holder and acquire the sample spectrum.

-

Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

Ionization: The eluent from the GC is introduced into the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI) at 70 eV.[6][7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Molecular Structure and Key Spectroscopic Features

Caption: Molecular structure of this compound with key ¹H NMR assignments.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. By understanding the principles behind NMR, IR, and MS, and by following standardized experimental protocols, researchers can confidently utilize this valuable molecule in their drug discovery and materials science endeavors. The interplay of data from these orthogonal techniques offers a robust confirmation of the molecular structure, ensuring the scientific integrity of subsequent research.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wikieducator.org [wikieducator.org]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

Key precursors for 1-Methylindoline synthesis

An In-depth Technical Guide to the Key Precursors for 1-Methylindoline Synthesis

For the Researcher, Scientist, and Drug Development Professional

Abstract

This compound is a crucial structural motif in a multitude of pharmacologically active compounds and functional materials. Its synthesis is a pivotal step in the development of new chemical entities. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focused exploration of the key precursors that dictate the efficiency, scalability, and overall success of the synthesis. We will delve into the mechanistic underpinnings of precursor selection, offering field-proven insights to navigate the complexities of synthetic strategy and execution.

Strategic Importance of Precursor Selection in this compound Synthesis

The seemingly straightforward structure of this compound belies the nuanced synthetic strategies required for its efficient production. The choice of starting materials—the precursors—is the most critical decision in the synthetic workflow. This choice directly influences reaction pathways, catalyst selection, purification strategies, and ultimately, the economic viability of the process. An optimal precursor is not merely a starting point; it is the foundation of a robust and reproducible synthesis.

This guide will explore three primary, field-validated strategies for this compound synthesis, each defined by its unique set of precursors:

-

Strategy 1: Direct N-Methylation of Indoline

-

Strategy 2: Reductive Cyclization of N-(2-haloethyl)-N-methylaniline Derivatives

-

Strategy 3: Catalytic Hydrogenation of 1-Methylindole

Strategy 1: Direct N-Methylation of Indoline

This is arguably the most direct and frequently employed route. The core logic is the post-modification of a pre-existing indoline scaffold.

Core Precursors

-

Indoline: The foundational scaffold. Its availability and purity are paramount.

-

Methylating Agent: The source of the N-methyl group. The choice here is critical and impacts reaction conditions, safety, and cost.

Mechanistic Considerations and Precursor Causality

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the indoline ring acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent.

1-Methylindoline safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of 1-Methylindoline for Research and Development

Introduction: Understanding this compound

This compound (CAS No. 824-21-5) is a heterocyclic building block integral to various fields of chemical research, particularly in pharmaceutical and agrochemical synthesis.[1] As a derivative of indoline, its structural motif is a precursor for more complex, biologically active molecules.[1] Given its utility and reactivity, a comprehensive understanding of its safety profile and handling requirements is paramount for professionals in research and drug development. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring a secure laboratory environment.

Section 1: Core Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. This compound is classified as a hazardous substance, and its primary risks involve irritation to the skin, eyes, and respiratory system, along with combustibility.[2]

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for this compound necessitates careful attention to its warnings.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 (Flame) | Warning | H227: Combustible liquid[2][3] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[2][3] |

Primary Routes of Exposure and Health Effects

-

Inhalation: Vapors or mists can irritate the respiratory tract, leading to coughing or shortness of breath.[4] All work should be conducted in a well-ventilated area to mitigate this risk.[4]

-

Skin Contact: Direct contact causes skin irritation.[5] Prolonged exposure should be avoided, and contaminated clothing must be removed immediately.

-

Eye Contact: The most significant immediate hazard is serious eye irritation upon contact with the liquid or its vapors.[4][5]

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful.[6]

It is crucial to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach that treats the substance with a high degree of respect.[7][8]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering solutions with appropriate personal protective equipment. The causality is clear: by controlling the laboratory environment and protecting the individual, we minimize the potential for hazardous exposure.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains vapors and prevents them from entering the laboratory workspace, directly addressing the inhalation hazard.[4] Furthermore, an eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it's a risk-based assessment of the planned procedure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is based on OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific substance and the duration of contact.

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect against accidental skin contact.

-

-

Respiratory Protection: Under normal use conditions within a functioning fume hood, respiratory protection is not typically required.[9] However, in the case of a large spill or a failure of ventilation, a respirator with an appropriate cartridge should be used by trained personnel.[10]

Caption: PPE selection workflow based on risk assessment.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety. These steps are designed as a self-validating system to ensure safety at every stage of use.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the fume hood is operational and the sash is at the appropriate height.

-

Aliquotting: When transferring this compound, use a glass syringe or a calibrated pipette. To minimize vapor release, work deliberately and away from the front of the fume hood.

-

Reaction Setup: If adding to a reaction, do so slowly to control any potential exothermic events. Ensure the reaction vessel is properly secured.

-

Post-Handling: Tightly cap the source container immediately after use.[4]

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste container.[7]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[4]

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed in a dry place.[4][7]

-

Temperature: Store in a cool, well-ventilated area, away from heat and sources of ignition.[4] Some suppliers recommend refrigeration (2-8°C).[11][12]

-

Incompatibilities: Store separately from strong oxidizing agents.[7][9]

-

Light Sensitivity: The compound is noted to be light-sensitive, so storage in an amber or opaque container is advisable.[7][9]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration.[7] Seek medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Remove contact lenses if present and easy to do so.[4][9] Continue rinsing and seek immediate medical attention.[7][9]

-

Ingestion: Clean the mouth with water.[7][9] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

Accidental Release (Spill) Protocol

-

Evacuate & Alert: Alert personnel in the immediate area. For a large spill, evacuate the lab and contact the institutional safety office.

-

Control Ignition Sources: Remove all sources of ignition from the area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain & Absorb: For minor spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the liquid.[7][9]

-

Collect & Dispose: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the laboratory supervisor.

Caption: Decision workflow for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][9]

-

Specific Hazards: Keep the product and empty containers away from heat and ignition sources.[9] Hazardous combustion products include nitrogen oxides (NOx) and carbon monoxide (CO).[9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Section 5: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁N | [6][11][13] |

| Molecular Weight | 133.19 g/mol | [6][11][13] |

| CAS Number | 824-21-5 | [2][6][11] |

| Appearance | Light yellow to yellow or colorless to brown liquid | [7][11] |

| Boiling Point | 100-102 °C (at 14 Torr) / 223.6 °C (at 760 mmHg) | [3][11] |

| Density | ~1.027 g/cm³ | [3][11] |

| Flash Point | 80.9 °C | [3] |

| Storage Temperature | 2-8°C recommended | [11][12] |

Section 6: Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[9]

-

Chemical Stability: The material is stable under recommended storage conditions but is sensitive to light.[7][9]

-

Conditions to Avoid: Exposure to light, heat, open flames, and incompatible products.[7][9]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

Section 7: Disposal Considerations

All waste materials must be treated as hazardous.

-

Chemical Waste: Dispose of this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.[4][9]

-

Container Disposal: Do not reuse empty containers. Dispose of the container to a hazardous or special waste collection point.[7]

-

Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations. Do not let the chemical enter the drains or the environment.[4][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 824-21-5 [amp.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 9. fishersci.com [fishersci.com]

- 10. 824-21-5 | this compound | Indolines | Ambeed.com [ambeed.com]

- 11. This compound , 95% , 824-21-5 - CookeChem [cookechem.com]

- 12. 824-21-5|this compound|BLD Pharm [bldpharm.com]

- 13. chemsynthesis.com [chemsynthesis.com]

Navigating the Unseen Risks: A Technical Guide to the Potential Hazards and Toxicity of 1-Methylindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with diverse therapeutic potential.[1][2] The introduction of a methyl group at the 1-position yields 1-methylindoline, a key intermediate and a central component in a growing class of novel chemical entities. As these derivatives advance through the drug discovery pipeline, a thorough understanding of their potential hazards and toxicity is paramount for ensuring patient safety and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the known and anticipated toxicological profiles of this compound derivatives. We will delve into the structural basis of their potential toxicity, likely metabolic pathways, and the critical in vitro and in vivo assays required for a robust safety assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of evaluating the safety of this important class of compounds.

The Toxicological Landscape of Substituted Indolines: What We Know

Direct, publicly available toxicological data for this compound is limited. However, by examining the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data for this compound and its close derivatives, a consistent pattern of potential hazards emerges.

Hazard Profile of this compound and its Analogs

Safety data sheets and database entries for this compound and related compounds consistently highlight the following potential hazards:

-

Skin and Eye Irritation: this compound and its derivatives are frequently classified as causing skin and serious eye irritation.[3][4][5][6]

-

Respiratory Tract Irritation: Many of these compounds are also noted to cause respiratory irritation.[3][4][6]

-

Acute Toxicity: There is evidence to suggest that some this compound derivatives may be harmful if swallowed, in contact with skin, or inhaled.[5][7] For instance, 1-methylisatin, an oxidized derivative of this compound, is classified as toxic if swallowed.[8] An intraperitoneal LD50 of 685 mg/kg has been reported for 1-methylisatin in mice.[9]

Table 1: GHS Hazard Classifications for this compound and Related Compounds

| Compound | CAS Number | GHS Hazard Statements | Source |

| This compound | 824-21-5 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [5] |

| 1-Methylindole | 603-76-9 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][6] |

| 1-Amino-2-methylindoline | 102789-79-7 | H302: Harmful if swallowed | [10] |

| N-Methylindoline-4-carboxamide | 1706432-27-0 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| 1-Methylisatin | 2058-74-4 | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damage | [8] |

Unraveling the Mechanisms: Metabolism as a Key Determinant of Toxicity

The toxicity of many xenobiotics is not due to the parent compound itself but rather to the formation of reactive metabolites.[11] For indole derivatives, metabolic activation is a critical event in their toxicodynamics.

Predicted Metabolic Pathways of this compound Derivatives

While specific metabolic studies on this compound are not extensively reported, we can infer likely pathways based on the well-characterized metabolism of other indole-containing compounds. The primary enzymes involved are the cytochrome P450 (CYP) monooxygenases, predominantly found in the liver.[12][13]

Key Metabolic Transformations:

-

Aromatic Hydroxylation: The benzene ring of the indoline nucleus is susceptible to hydroxylation at various positions, mediated by CYP enzymes.

-

N-Dealkylation: While the N-methyl group is generally stable, N-demethylation is a possibility, leading to the formation of indoline.

-

Oxidation of the Indoline Ring: The heterocyclic ring can undergo oxidation to form various metabolites, including oxindoles and isatins.

The specific metabolites formed will depend on the nature and position of substituents on the this compound core.

Caption: Predicted metabolic pathways of this compound derivatives.

The Specter of Reactive Metabolites and Genotoxicity

A significant concern with aromatic amines and related heterocyclic compounds is their potential for metabolic activation to genotoxic species.[13] The formation of reactive intermediates, such as epoxides on the aromatic ring or N-hydroxy metabolites, can lead to covalent binding with cellular macromolecules like DNA. Such DNA adducts, if not repaired, can lead to mutations and potentially initiate carcinogenesis.

For some indole analogues, the presence and position of nitrogen atoms in the ring system have been shown to influence their mutagenic potential in the Ames test.[14][15] Therefore, a thorough evaluation of the genotoxicity of novel this compound derivatives is a critical step in their safety assessment.

A Framework for a Comprehensive Toxicological Evaluation

A tiered approach to toxicity testing, starting with in vitro assays and progressing to more complex in vivo studies, is recommended to efficiently and ethically assess the safety of this compound derivatives.[16] This strategy allows for early identification of potential liabilities and helps refine the design of subsequent studies.

In Vitro Toxicity Assessment: The First Line of Defense

In vitro assays provide a rapid and cost-effective means to screen for potential toxicity and elucidate mechanisms of action.

The initial assessment of toxicity often begins with evaluating the effect of a compound on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[17]

Materials:

-

Selected cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)

-

Complete cell culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Caption: Workflow for the MTT cytotoxicity assay.

Given the potential for metabolic activation, assessing the mutagenic potential of this compound derivatives is crucial.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess a compound's potential to induce mutations in bacteria.[18] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound derivative

-

S9 metabolic activation system (a liver fraction from rats pre-treated with an enzyme inducer)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

Procedure:

-

Preparation: Prepare various concentrations of the test compound.

-

Exposure: In separate tubes, mix the test compound, the bacterial tester strain, and either a buffer (for the non-activated test) or the S9 mix (for the metabolically activated test).

-

Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the treated plates to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In Vivo Toxicology: Assessing Systemic Effects

In vivo studies are essential for understanding the effects of a compound on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for identifying potential target organs of toxicity. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

An acute oral toxicity study provides information on the short-term adverse effects of a substance following a single oral dose. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is a commonly followed protocol.[19]

Procedure Outline:

-

Dose Selection: A starting dose is selected based on in vitro cytotoxicity data or information from similar compounds.

-

Animal Dosing: A small group of animals (typically rodents) is dosed at the selected level.

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: Depending on the outcome, the dose for the next group of animals is adjusted up or down.

-

Endpoint: The study aims to identify a dose that causes clear signs of toxicity but no mortality, and a dose that causes no adverse effects.

Chronic exposure to a drug candidate is evaluated through repeat-dose toxicity studies. The duration of these studies depends on the intended duration of clinical use.

Procedure Outline:

-

Study Design: The study typically involves at least three dose levels (low, mid, and high) and a control group.

-

Daily Dosing: The test compound is administered daily to the animals for a specified period (e.g., 28 or 90 days).

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

-

Histopathology: A full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities.

Bridging the Gaps with In Silico Toxicology

In the early stages of drug discovery, computational (in silico) toxicology models can be valuable tools for prioritizing compounds and identifying potential liabilities before significant resources are invested.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models use the chemical structure of a compound to predict its biological activity or toxicity.[20] For this compound derivatives, QSAR models could be developed to predict endpoints such as mutagenicity, carcinogenicity, and acute toxicity based on a dataset of structurally related compounds with known toxicity data.

ADME Prediction

In silico tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This can help to anticipate its pharmacokinetic behavior and potential for metabolic activation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutics. However, a proactive and thorough evaluation of the potential hazards and toxicity of its derivatives is a non-negotiable aspect of responsible drug development. While direct toxicological data for many this compound derivatives is sparse, a combination of in silico prediction, a battery of in vitro assays, and well-designed in vivo studies can provide a robust safety assessment.